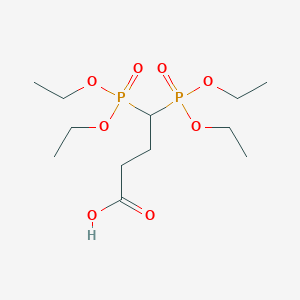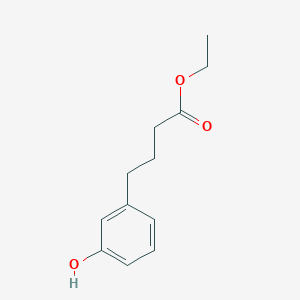
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidin-2-yl compounds are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrimidin-2-yl compounds can be achieved through various methods. One study mentions the use of magnesium oxide nanoparticles in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of pyrimidin-2-yl compounds can be analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
Pyrimidin-2-yl compounds can undergo a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules .科学的研究の応用
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive derivatives with potential pharmacological activities. For instance, it has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These derivatives have shown promising results as inhibitors of receptor tyrosine kinase, with significant anticancer activity against lung cancer cell lines, surpassing the efficacy of reference drugs like imatinib .
Antimicrobial and Antifungal Applications
Derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. They have demonstrated higher activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species compared to some existing drugs. This suggests a potential for developing new antimicrobial agents .
Antioxidant Properties
In the search for new antioxidants, derivatives of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine have been compared to ascorbic acid using the DPPH method. The results indicated that these derivatives possess antioxidant properties that are close to those of ascorbic acid, which is a well-known antioxidant .
Anti-Fibrosis Activity
The pyrimidine moiety of the compound has been incorporated into the design of novel heterocyclic compounds with anti-fibrotic activities. These compounds have been tested against immortalized rat hepatic stellate cells and have shown better anti-fibrotic activities than existing drugs like Pirfenidone. This opens up avenues for the development of new anti-fibrotic therapies .
Catalysis Using Nanoparticles
Magnesium oxide nanoparticles have been employed as catalysts using this compound for the synthesis of heterocyclic compounds. This method has attracted attention for its efficiency and the potential to produce compounds with enhanced biological activities .
Medicinal Chemistry
The compound’s structure is considered a privileged structure in medicinal chemistry, meaning it is a versatile scaffold that can be modified to create a wide range of biologically active molecules. This versatility makes it an important building block in drug discovery and development .
作用機序
Target of Action
It’s known that pyrimidine derivatives can inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It’s known that the inhibition of protein kinases can disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The inhibition of protein kinases can lead to the disruption of cellular signaling processes, potentially leading to the death of cancer cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFQLGUGZGCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616981 |
Source


|
| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-24-6 |
Source


|
| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


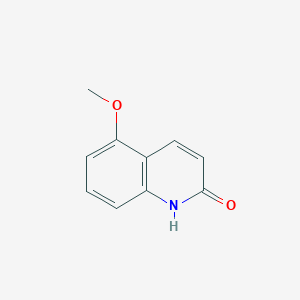

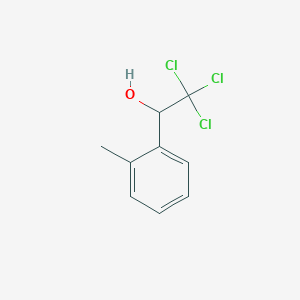

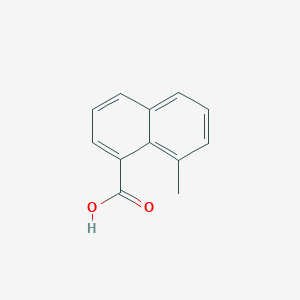

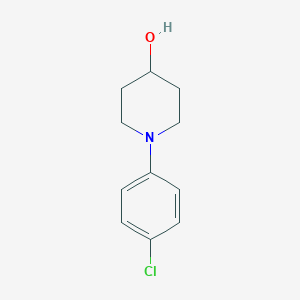
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)


